REACTION_CXSMILES
|
[S:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([NH2:21])[C:13]=1[O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:8]([OH:10])=[O:9])(=[O:4])(=[O:3])[NH2:2].CO[CH:24]1[CH2:28][CH2:27][CH:26](OC)O1>C(O)(=O)C>[S:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N:21]2[CH:24]=[CH:28][CH:27]=[CH:26]2)[C:13]=1[O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:8]([OH:10])=[O:9])(=[O:3])(=[O:4])[NH2:2]
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Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)N
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
S(N)(=O)(=O)C=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)N1C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |